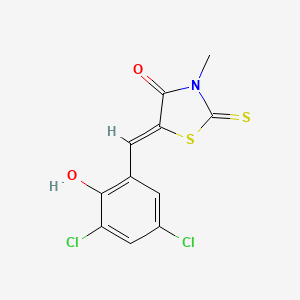
(5Z)-5-(3,5-dichloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 3,5-dichloro-2-hydroxybenzaldehyde with 3-methyl-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents such as sodium borohydride.
Substitution: The dichlorohydroxyphenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
5-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating infections and cancer.
Mechanism of Action
The mechanism of action of 5-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interfere with cellular processes by generating reactive oxygen species (ROS), leading to oxidative stress and cell death in microbial and cancer cells .
Comparison with Similar Compounds
Similar Compounds
3’,5’-Dichloro-2’-hydroxyacetophenone: Shares the dichlorohydroxyphenyl group but lacks the thiazolone ring.
Bis(5-chloro-2-hydroxyphenyl)methane: Contains a similar phenolic structure but differs in its overall molecular framework.
Uniqueness
5-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its combination of a thiazolone ring and a dichlorohydroxyphenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H7Cl2NO2S2 |
|---|---|
Molecular Weight |
320.2 g/mol |
IUPAC Name |
(5Z)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H7Cl2NO2S2/c1-14-10(16)8(18-11(14)17)3-5-2-6(12)4-7(13)9(5)15/h2-4,15H,1H3/b8-3- |
InChI Key |
KPGJMYTVWMEGCB-BAQGIRSFSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(C(=CC(=C2)Cl)Cl)O)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C(=CC(=C2)Cl)Cl)O)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-(2-{3-[(dimethylamino)methyl]-4-hydroxyphenyl}ethyl)benzamide](/img/structure/B14919697.png)
![1'-Methyl-2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidin]-1-one](/img/structure/B14919709.png)
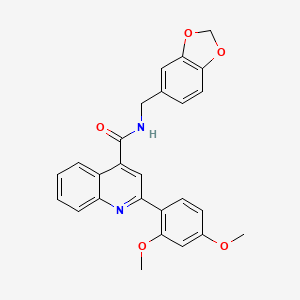
![ethyl 2-({[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14919716.png)
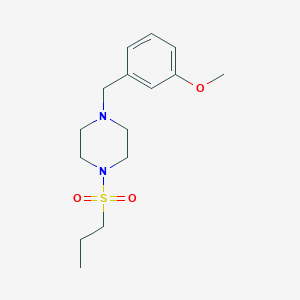

![1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B14919732.png)
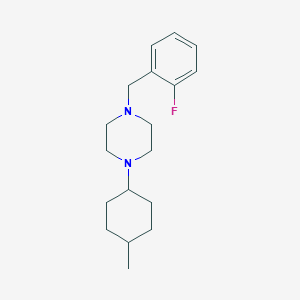

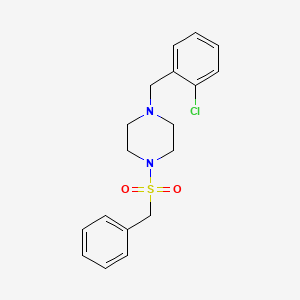
![1,4-Bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine](/img/structure/B14919750.png)
![4,5-Bis[(4-bromophenyl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B14919752.png)
![2-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-1-naphthol](/img/structure/B14919762.png)
![N-{[2-(phenylacetyl)hydrazinyl]carbonothioyl}furan-2-carboxamide](/img/structure/B14919771.png)
